2-Deoxy-3,5-di-O-benzoylribofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

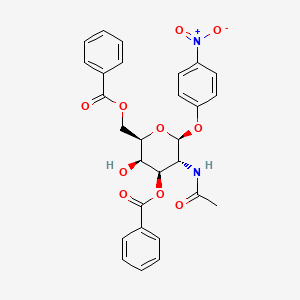

2-Deoxy-3,5-di-O-benzoylribofuranose is a compound based on ribose, with two hydroxyl groups replaced by two benzoyl groups . It is a solid crystalline substance that is soluble in some organic solvents such as chloroform, ethanol, and dichloromethane . It serves as an important synthetic intermediate in organic synthesis . This compound is a pivotal molecule in the realm of biomedicine, emerging as an indispensable ingredient for constructing nucleotide analogues, encompassing antiviral remedies and anticancer compounds .

Molecular Structure Analysis

The molecular formula of 2-Deoxy-3,5-di-O-benzoylribofuranose is C19H18O6 . Its molecular weight is 342.3 g/mol . The IUPAC name is [(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass are 342.11033829 g/mol .Physical And Chemical Properties Analysis

2-Deoxy-3,5-di-O-benzoylribofuranose is a solid crystalline substance . It is soluble in some organic solvents such as chloroform, ethanol, and dichloromethane . The compound has a molecular weight of 342.3 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass are 342.11033829 g/mol .Scientific Research Applications

Synthesis of Nucleoside Analogs

One major application of 2-Deoxy-3,5-di-O-benzoylribofuranose is in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, it has been used in the synthesis of purine 2′-deoxy-2′-fluoro-ribonucleosides, which exhibited cytotoxic properties against various cell lines, indicating potential for cancer therapy (Thomas et al., 1994). Another example is the stereoselective synthesis of alkynyl C-2-deoxy-beta-D-ribofuranosides, which serve as versatile building blocks for nonnatural C-nucleosides, further expanding the scope of nucleoside analogs in therapeutic applications (Takase et al., 2003).

Intermediates in Nucleoside Synthesis

This compound also plays a role as an intermediate in the synthesis of various nucleoside derivatives. For example, the synthesis of 2-Deoxy-4-thio-D-ribofuranose and its analogs from L-Arabinose, involving 2-Deoxy-3,5-di-O-benzoylribofuranose as a key intermediate, showcases the compound's utility in creating thionucleosides, which are important in the study of nucleic acid structures and functions (Ait et al., 1995).

Role in Antiviral Research

In antiviral research, 2-Deoxy-3,5-di-O-benzoylribofuranose derivatives have been utilized to synthesize nucleoside analogs with potential antiviral properties. For instance, the synthesis of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases, using this compound as a precursor, led to the identification of compounds with significant antiviral activity (Mikhailopulo et al., 1991).

Contribution to Carbohydrate Chemistry

Beyond nucleoside analog synthesis, 2-Deoxy-3,5-di-O-benzoylribofuranose contributes to the broader field of carbohydrate chemistry, enabling the synthesis of complex sugar derivatives and providing insights into carbohydrate-based drug design. For example, its role in synthesizing 2-deoxy-3,5-di-O-benzoyl-2,2-difluoro-D-ribose demonstrates its utility in creating fluorinated sugar analogs, which are valuable in medicinal chemistry and drug development (Fernandez et al., 1998).

properties

IUPAC Name |

[(2R)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15?,16-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCFUIMCQPPMTA-AQFXKWCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747486 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-3,5-di-O-benzoylribofuranose | |

CAS RN |

112137-63-0 |

Source

|

| Record name | (3xi)-3,5-Di-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)